molecular formula C30H25NO2 B14184537 4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol CAS No. 917804-71-8

4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol

Cat. No.: B14184537
CAS No.: 917804-71-8
M. Wt: 431.5 g/mol
InChI Key: HMGPILTZNRXCNO-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with methoxyphenyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or platinum, and solvents like dichloromethane or toluene to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and reduced phenolic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases due to its bioactive properties.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of methoxyphenyl and diphenyl groups on a pyridine ring makes it a versatile compound with diverse applications .

Properties

CAS No.

917804-71-8

Molecular Formula

C30H25NO2

Molecular Weight

431.5 g/mol

IUPAC Name

4-[4-(4-methoxyphenyl)-2,6-diphenyl-4H-pyridin-1-yl]phenol

InChI

InChI=1S/C30H25NO2/c1-33-28-18-12-22(13-19-28)25-20-29(23-8-4-2-5-9-23)31(26-14-16-27(32)17-15-26)30(21-25)24-10-6-3-7-11-24/h2-21,25,32H,1H3

InChI Key

HMGPILTZNRXCNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(N(C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O)C5=CC=CC=C5

Origin of Product

United States

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